

# An In-Depth Technical Guide to the Chemical Structure of Isovelleral

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## Compound of Interest

Compound Name: *Isovelleral*

Cat. No.: B1219049

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## Abstract

**Isovelleral**, a sesquiterpenoid dialdehyde isolated from fungi of the *Lactarius* and *Lactifluus* genera, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of **isovelleral**, including its physicochemical properties and spectroscopic data. Furthermore, this document details an experimental protocol for its total synthesis and explores its mechanism of action, primarily focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Properties

**Isovelleral** is a bicyclic sesquiterpenoid characterized by a cyclopropane ring fused to a seven-membered ring system, with two aldehyde functional groups. Its chemical structure and key identifiers are presented below.

Caption: 2D Chemical Structure of **Isovelleral**.

## Physicochemical Properties

The fundamental physicochemical properties of **isovelleral** are summarized in the table below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	232.32 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	(1aS,3aS,6aS,6bR)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde	
CAS Number	37841-91-1	
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	

## Spectroscopic Data

The structural elucidation of **isovelleral** has been confirmed through various spectroscopic techniques. While a complete, experimentally derived dataset is not readily available in a single public source, the following table compiles known assignments.

Table 1: NMR Spectroscopic Data for **isovelleral**

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	<sup>13</sup> C NMR (CDCl <sub>3</sub> )
Data not available in a tabulated format from search results.	Data not available in a tabulated format from search results.

Note: Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **isovelleral** can be found in specialized chemical databases and original research publications.

# Experimental Protocols: Total Synthesis of ( $\pm$ )-Isovelleral

The total synthesis of racemic **isovelleral** has been accomplished, providing a method to access this molecule for further study without reliance on isolation from natural sources. The following is a summary of a reported synthetic route.

Disclaimer: This protocol is a summary and should be supplemented with the original research paper for full experimental details and safety information.

## Reagents and Equipment

- Starting materials and reagents as described in the synthetic scheme.
- Standard laboratory glassware for organic synthesis.
- Inert atmosphere setup (e.g., nitrogen or argon).
- Chromatography equipment for purification (e.g., column chromatography, TLC).
- NMR spectrometer, mass spectrometer, and IR spectrometer for characterization.

## Synthetic Workflow

The synthesis of ( $\pm$ )-**isovelleral** can be conceptualized as a multi-step process. A simplified workflow is depicted below.



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Caption: Simplified workflow for the total synthesis of **(±)-Isovellerol**.

## Step-by-Step Procedure (Conceptual)

- Dibromocarbene Addition: The synthesis often commences with the addition of dibromocarbene to a suitable diene, such as a derivative of nopadiene. This step forms the crucial cyclopropane ring.
- Formation of a Conjugated Diene: The resulting dibromocyclopropane is then treated with a reagent like methylolithium to induce the formation of a conjugated diene system.
- Intramolecular Diels-Alder Reaction: The molecule is designed such that a subsequent intramolecular Diels-Alder reaction can occur, which constructs the bicyclic core of **isovelleral**.
- Functional Group Manipulation: The product of the Diels-Alder reaction undergoes a series of transformations to introduce the necessary oxygen functionalities and adjust oxidation states.
- Oxidation to the Dialdehyde: The final key step involves the oxidation of precursor alcohol groups to the characteristic dialdehyde of **isovelleral**.
- Purification and Characterization: The final product is purified using chromatographic techniques and its structure is confirmed by spectroscopic methods (NMR, MS, IR).

## Mechanism of Action and Signaling Pathways

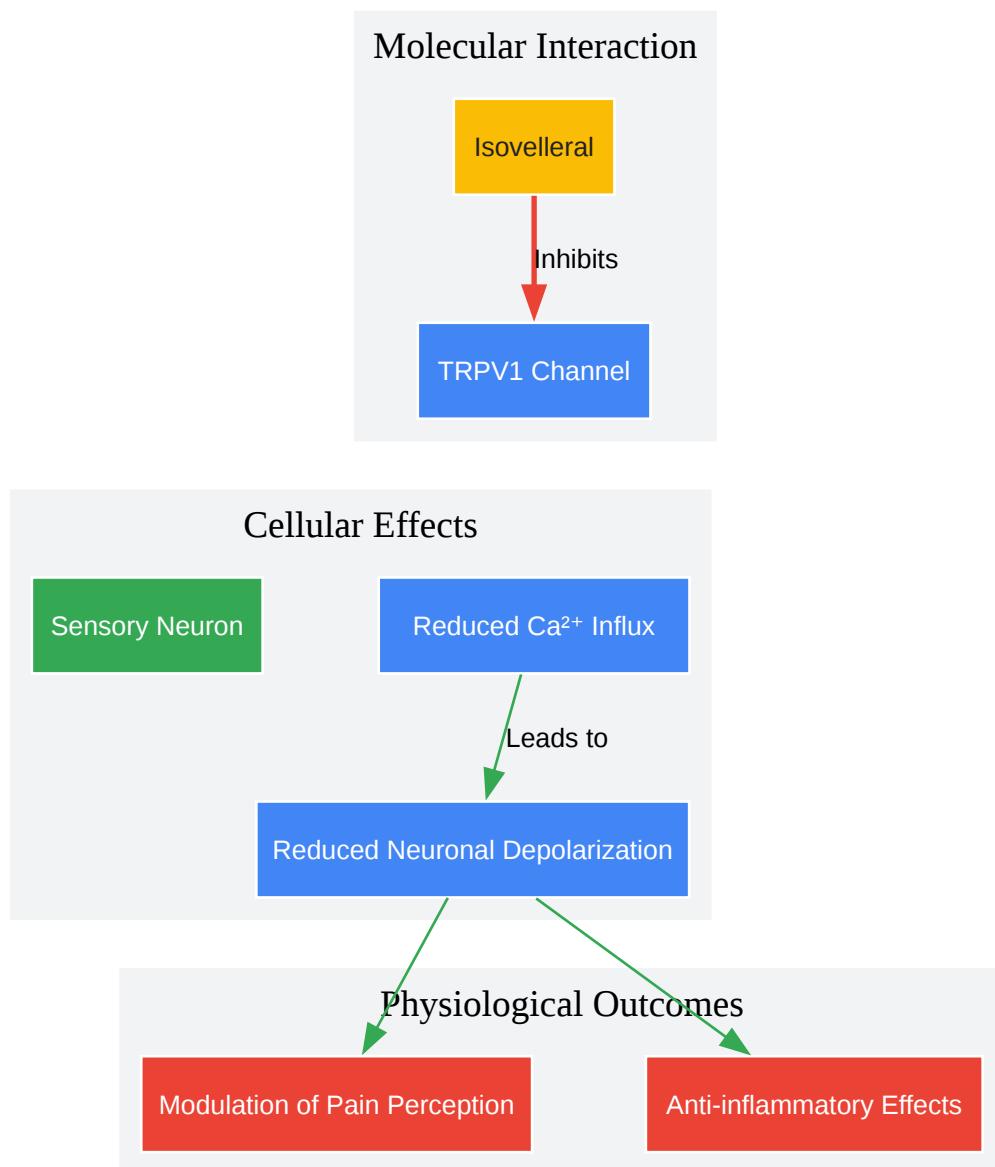
**Isovelleral** is known to exert its biological effects through various mechanisms, with its interaction with the TRPV1 channel being a significant aspect of its pharmacology.

## Inhibition of the TRPV1 Channel

**Isovelleral** has been identified as an inhibitor of the TRPV1 channel.<sup>[2]</sup> TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons, and certain chemicals like capsaicin.

## Conceptual Signaling Pathway of **Isovelleral** Action

The inhibition of the TRPV1 channel by **isovelleral** has several downstream consequences. The following diagram illustrates the logical relationships in this pathway.



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Caption: Conceptual pathway of **Isovelleral**'s action via TRPV1 inhibition.

By inhibiting the TRPV1 channel, **isovelleral** is thought to reduce the influx of cations (like  $\text{Ca}^{2+}$ ) into sensory neurons. This leads to a decrease in neuronal depolarization and subsequent signaling. The physiological consequences of this action can include the modulation of pain perception and anti-inflammatory effects. However, it is important to note that targeting TRPV1 can also have other systemic effects, such as influencing thermoregulation.[1][3]

## Biological Activities

Beyond its interaction with the TRPV1 channel, **isovelleral** has been reported to possess a range of other biological activities, which are summarized below.

Table 2: Summary of Reported Biological Activities of **Isovelleral**

Activity	Description	Reference
Antimicrobial	Exhibits activity against various microorganisms.	[4]
Cytotoxic	Shows toxicity towards certain cell lines.	[4]
Mutagenic	Has been shown to be mutagenic in some assays, such as the Ames test.	[4]
Antifeedant	Deters feeding by certain organisms.	
Irritant	Causes irritation, contributing to the pungent taste of some fungi.	[2]

## Conclusion

**Isovelleral** remains a molecule of significant interest due to its unique chemical structure and diverse biological profile. This guide has provided a detailed overview of its chemical properties, a conceptual framework for its total synthesis, and an exploration of its mechanism of action, particularly its role as a TRPV1 inhibitor. Further research into the synthesis of **isovelleral** analogues and a deeper understanding of its interactions with various biological targets will be crucial for harnessing its therapeutic potential. The information compiled herein serves as a foundational resource for scientists and researchers dedicated to advancing the fields of medicinal chemistry and drug discovery.

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